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Compound of Interest

Compound Name: 2-Amino-4-bromo-5-methylphenol

Cat. No.: B1357767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4-bromo-5-methylphenol, a substituted aromatic compound of interest in medicinal

chemistry and materials science. Due to the limited availability of public domain spectroscopic

data for this specific molecule, this guide presents a detailed analysis based on closely related

analogs. The information herein serves as a valuable resource for the identification,

characterization, and quality control of 2-Amino-4-bromo-5-methylphenol and similar

compounds.

Predicted Spectroscopic Data
While direct experimental spectra for 2-Amino-4-bromo-5-methylphenol are not readily

available in public databases, the following tables summarize the expected spectroscopic

features based on data from analogous compounds: 2-Amino-4-methylphenol, 2-Bromo-4-

methylphenol, and 2-Amino-5-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons, the methyl group, the amine group, and the hydroxyl group. The chemical

shifts and coupling constants will be influenced by the electronic effects of the substituents on

the aromatic ring.
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Table 1: Predicted ¹H NMR Data for 2-Amino-4-bromo-5-methylphenol

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic-H 6.5 - 7.5 s -

Aromatic-H 6.5 - 7.5 s -

-OH 8.5 - 9.5 br s -

-NH₂ 3.5 - 4.5 br s -

-CH₃ 2.0 - 2.5 s -

s = singlet, br s =

broad singlet

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon

framework of the molecule. The chemical shifts of the aromatic carbons are particularly

sensitive to the nature and position of the substituents.

Table 2: Predicted ¹³C NMR Data for 2-Amino-4-bromo-5-methylphenol

Carbon Predicted Chemical Shift (δ, ppm)

C-OH 145 - 155

C-NH₂ 135 - 145

C-Br 105 - 115

C-CH₃ 125 - 135

C (Aromatic) 110 - 130

C (Aromatic) 110 - 130

-CH₃ 15 - 25

Infrared (IR) Spectroscopy
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The IR spectrum will exhibit characteristic absorption bands corresponding to the functional

groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 2-Amino-4-bromo-5-methylphenol

Functional Group Vibration Mode
Predicted Wavenumber
(cm⁻¹)

O-H (Phenol) Stretching 3200 - 3600 (broad)

N-H (Amine) Stretching 3300 - 3500 (two bands)

C-H (Aromatic) Stretching 3000 - 3100

C-H (Methyl) Stretching 2850 - 3000

C=C (Aromatic) Stretching 1500 - 1600

C-N Stretching 1250 - 1350

C-O Stretching 1180 - 1260

C-Br Stretching 500 - 600

Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation

patterns. The presence of bromine will be indicated by a prominent M+2 peak with an intensity

almost equal to the M⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 4: Predicted Mass Spectrometry Data for 2-Amino-4-bromo-5-methylphenol

Ion Predicted m/z Description

[M]⁺ 201/203 Molecular ion

[M-CH₃]⁺ 186/188 Loss of a methyl group

[M-NH₂]⁺ 185/187 Loss of an amino group

[M-Br]⁺ 122 Loss of a bromine atom
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Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2-Amino-4-bromo-
5-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

Sample Preparation:

Weigh approximately 5-10 mg of the sample.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-16 ppm.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade

potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:
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Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Data Acquisition (Electron Ionization - EI for GC-MS):

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to deduce the structure of the fragments.

Compare the isotopic pattern of bromine-containing fragments with theoretical values.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of 2-
Amino-4-bromo-5-methylphenol.
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Click to download full resolution via product page

Caption: General experimental workflow for spectroscopic analysis.
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Caption: Logical relationship of spectroscopic techniques for structural elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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